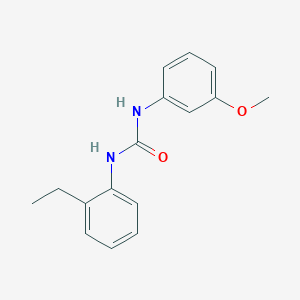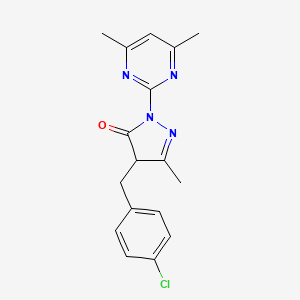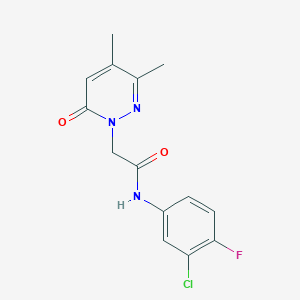
N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. EPMU is a urea derivative that has shown promising results in scientific research, making it a subject of interest for scientists worldwide.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, leading to the inhibition of various metabolic processes. This compound has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea in lab experiments is its ease of synthesis. This compound can be synthesized using standard laboratory equipment, making it accessible to researchers worldwide. Another advantage of using this compound in lab experiments is its potential applications in various fields, including medicine, agriculture, and materials science.
One of the limitations of using this compound in lab experiments is its relatively limited solubility in water. This can make it challenging to study the effects of this compound in aqueous environments. Another limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea. In medicine, further research is needed to fully understand the anticancer and anti-inflammatory properties of this compound. This could lead to the development of new treatments for cancer and inflammatory diseases.
In agriculture, further research is needed to fully understand the herbicidal and insecticidal properties of this compound. This could lead to the development of new herbicides and insecticides that are more environmentally friendly than current options.
In materials science, further research is needed to explore the potential applications of this compound as a building block for the synthesis of functional materials. This could lead to the development of new materials with unique properties and applications.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicine, agriculture, and materials science, make it a subject of interest for scientists worldwide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-ethylphenyl isocyanate with 3-methoxyaniline. This reaction leads to the formation of this compound, which is a white crystalline solid with a melting point of 162-164°C. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, this compound has been shown to have herbicidal properties. Studies have shown that this compound inhibits the growth of weeds by interfering with their metabolic processes. This compound has also been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.
In materials science, this compound has been studied for its potential applications as a building block for the synthesis of functional materials. This compound has been shown to have the ability to form self-assembled monolayers on various substrates, making it a potential candidate for the development of functional materials.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-7-4-5-10-15(12)18-16(19)17-13-8-6-9-14(11-13)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFSEVSUKRPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(2-methyl-4-pyrimidinyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414559.png)
![2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5414565.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![2-[2-(4-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5414572.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)
![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)
![N-{1,1-dimethyl-2-[3-(4-morpholinyl)-1-piperidinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5414587.png)

![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)

![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)
![5-methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5414629.png)
![N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B5414653.png)